molecular formula C19H11BrFN3O3 B11609985 (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11609985
M. Wt: 428.2 g/mol
InChI Key: ILHHNOCJQROARC-JXMROGBWSA-N
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Description

(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound that features a combination of indole, pyrimidine, and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. One common route includes:

    Formation of the Indole Derivative: The starting material, 5-bromoindole, is synthesized through bromination of indole.

    Condensation Reaction: The 5-bromoindole is then reacted with an aldehyde to form the corresponding indole derivative.

    Pyrimidine Ring Formation: The indole derivative undergoes a condensation reaction with a fluorophenyl-substituted pyrimidine precursor under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the double bonds or reduce the bromine atom.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce an amine or thiol group.

Scientific Research Applications

(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Biological Research: The compound can be used as a probe to study biological pathways and molecular interactions.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules or as a precursor in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it could inhibit a particular enzyme involved in a disease pathway, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its combination of indole, pyrimidine, and fluorophenyl groups, which confer specific chemical and biological properties not found in simpler compounds.

Properties

Molecular Formula

C19H11BrFN3O3

Molecular Weight

428.2 g/mol

IUPAC Name

5-[(Z)-(5-bromoindol-3-ylidene)methyl]-1-(4-fluorophenyl)-6-hydroxypyrimidine-2,4-dione

InChI

InChI=1S/C19H11BrFN3O3/c20-11-1-6-16-14(8-11)10(9-22-16)7-15-17(25)23-19(27)24(18(15)26)13-4-2-12(21)3-5-13/h1-9,26H,(H,23,25,27)/b10-7+

InChI Key

ILHHNOCJQROARC-JXMROGBWSA-N

Isomeric SMILES

C1=CC(=CC=C1N2C(=C(C(=O)NC2=O)/C=C/3\C=NC4=C3C=C(C=C4)Br)O)F

Canonical SMILES

C1=CC(=CC=C1N2C(=C(C(=O)NC2=O)C=C3C=NC4=C3C=C(C=C4)Br)O)F

Origin of Product

United States

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